

Spectroscopic Analysis of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methyltetrahydro-2H-pyran-4-carbaldehyde

Cat. No.: B1290258

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **4-Methyltetrahydro-2H-pyran-4-carbaldehyde**. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document outlines the expected spectral characteristics based on its chemical structure and provides generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related heterocyclic compounds.

Chemical Structure and Properties

- IUPAC Name: **4-Methyltetrahydro-2H-pyran-4-carbaldehyde**
- Molecular Formula: C₇H₁₂O₂[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Weight: 128.17 g/mol [\[2\]](#)[\[4\]](#)
- CAS Number: 65626-22-4[\[1\]](#)[\[3\]](#)

Predicted and Expected Spectral Data

While specific experimental data is not readily available, the following tables summarize the predicted and expected spectral features for **4-Methyltetrahydro-2H-pyran-4-carbaldehyde** based on its structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

Predicted data is based on the related compound Tetrahydro-2H-pyran-4-carbaldehyde and should be considered an estimation.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~9.6	Singlet	1H	Aldehyde proton (-CHO)
~3.5 - 4.0	Multiplet	4H	Methylene protons adjacent to oxygen (-O-CH ₂)
~1.5 - 2.0	Multiplet	4H	Methylene protons on the pyran ring
~1.1	Singlet	3H	Methyl protons (-CH ₃)

Table 2: Expected ¹³C NMR Spectral Data

Chemical Shift (δ) (ppm)	Assignment
~200 - 205	Aldehyde carbonyl carbon (-CHO)
~60 - 70	Methylene carbons adjacent to oxygen (-O-CH ₂)
~40 - 50	Quaternary carbon (C-CH ₃)
~20 - 30	Methylene carbons on the pyran ring
~15 - 25	Methyl carbon (-CH ₃)

Table 3: Expected Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950 - 2850	Strong	C-H stretching (alkane)
~2850 - 2820 & ~2750-2720	Medium	C-H stretching (aldehyde)
~1730 - 1715	Strong	C=O stretching (aldehyde)
~1150 - 1050	Strong	C-O stretching (ether)

Table 4: Expected Mass Spectrometry (MS) Data

m/z	Interpretation
128	Molecular ion (M ⁺)
127	[M-H] ⁺
99	[M-CHO] ⁺
85	[M-C ₂ H ₅ O] ⁺ or [M-CH ₃ -CO] ⁺
57	[C ₄ H ₉] ⁺ or [C ₃ H ₅ O] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectral data of **4-Methyltetrahydro-2H-pyran-4-carbaldehyde**, which is a liquid at room temperature.^[3] Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Methyltetrahydro-2H-pyran-4-carbaldehyde** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ^1H).
- ^1H NMR: Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon. A wider spectral width is used compared to ^1H NMR.

Infrared (IR) Spectroscopy

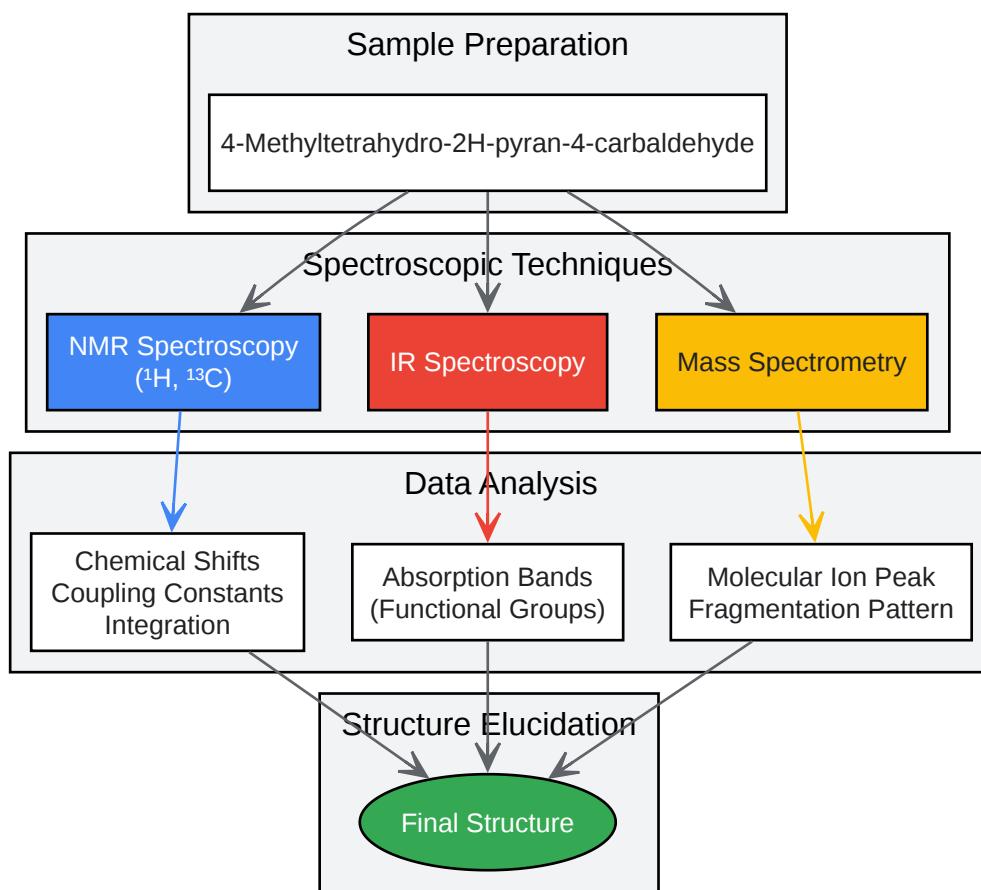
Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: As a liquid, the spectrum can be obtained "neat" (undiluted). Place a small drop of **4-Methyltetrahydro-2H-pyran-4-carbaldehyde** between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[\[5\]](#)
- Data Acquisition: Place the salt plate "sandwich" in the sample holder of an FTIR spectrometer.[\[5\]](#) Record the spectrum, typically in the range of 4000 to 400 cm^{-1} .
- Background Correction: A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.


Methodology:

- Sample Introduction: Introduce a dilute solution of the compound (typically in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer.[\[6\]](#)
- Ionization: Utilize a suitable ionization technique. Electron Impact (EI) is a common method for this type of molecule, which involves bombarding the sample with a high-energy electron beam to induce ionization and fragmentation.[\[7\]](#)

- Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as **4-Methyltetrahydro-2H-pyran-4-carbaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectral characteristics and analysis of **4-Methyltetrahydro-2H-pyran-4-carbaldehyde**. For definitive structural confirmation, it is imperative to acquire and interpret the actual experimental spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1stsci.com [1stsci.com]
- 2. 4-Methyloxane-4-carbaldehyde | C7H12O2 | CID 20592388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methyltetrahydro-2H-pyran-4-carbaldehyde | CymitQuimica [cymitquimica.com]
- 4. 4-Methyltetrahydro-2H-pyran-4-carbaldehyde - Amerigo Scientific [amerigoscientific.com]
- 5. webassign.net [webassign.net]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [Spectroscopic Analysis of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1290258#spectral-data-of-4-methyltetrahydro-2h-pyran-4-carbaldehyde-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com